
3-(tert-Butyl)-4-methyl-1H-pyrazol-5-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(tert-Butyl)-4-methyl-1H-pyrazol-5-amine, also known as TAK-659, is a small-molecule inhibitor that has been developed as a potential treatment for various types of cancer. This compound has shown promising results in preclinical studies, and its mechanism of action has been extensively studied. In
Aplicaciones Científicas De Investigación
3-(tert-Butyl)-4-methyl-1H-pyrazol-5-amine has been extensively studied in preclinical models of cancer, including lymphoma, leukemia, and multiple myeloma. It has been shown to inhibit the activity of various kinases that are involved in cancer cell growth and survival, including BTK, AKT, and FLT3. 3-(tert-Butyl)-4-methyl-1H-pyrazol-5-amine has also been shown to enhance the activity of other cancer treatments, such as chemotherapy and immunotherapy.
Mecanismo De Acción
3-(tert-Butyl)-4-methyl-1H-pyrazol-5-amine works by inhibiting the activity of various kinases that are involved in cancer cell growth and survival. It specifically targets BTK, a kinase that is essential for the survival and proliferation of B cells. By inhibiting BTK, 3-(tert-Butyl)-4-methyl-1H-pyrazol-5-amine can induce apoptosis and inhibit the growth of cancer cells. 3-(tert-Butyl)-4-methyl-1H-pyrazol-5-amine also inhibits AKT and FLT3, which are involved in various signaling pathways that promote cancer cell survival and proliferation.
Efectos Bioquímicos Y Fisiológicos
3-(tert-Butyl)-4-methyl-1H-pyrazol-5-amine has been shown to have potent antitumor activity in preclinical models of cancer. It can induce apoptosis and inhibit the growth and survival of cancer cells. 3-(tert-Butyl)-4-methyl-1H-pyrazol-5-amine has also been shown to enhance the activity of other cancer treatments, such as chemotherapy and immunotherapy. In addition, 3-(tert-Butyl)-4-methyl-1H-pyrazol-5-amine has been shown to have a favorable safety profile in preclinical studies.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-(tert-Butyl)-4-methyl-1H-pyrazol-5-amine has several advantages for lab experiments. It has a well-defined mechanism of action, which makes it a useful tool for studying the signaling pathways involved in cancer cell growth and survival. 3-(tert-Butyl)-4-methyl-1H-pyrazol-5-amine also has potent antitumor activity, which makes it a useful tool for studying the efficacy of cancer treatments. However, 3-(tert-Butyl)-4-methyl-1H-pyrazol-5-amine has some limitations for lab experiments. It is a small-molecule inhibitor, which means that it may not be effective against all types of cancer. In addition, 3-(tert-Butyl)-4-methyl-1H-pyrazol-5-amine has not yet been tested in clinical trials, so its efficacy and safety in humans are not yet known.
Direcciones Futuras
There are several future directions for the development of 3-(tert-Butyl)-4-methyl-1H-pyrazol-5-amine. One direction is to further explore its efficacy in preclinical models of cancer, including in combination with other cancer treatments. Another direction is to develop more potent and selective inhibitors of BTK and other kinases that are involved in cancer cell growth and survival. Finally, clinical trials are needed to determine the safety and efficacy of 3-(tert-Butyl)-4-methyl-1H-pyrazol-5-amine in humans, which will be an important step in its development as a potential cancer treatment.
Métodos De Síntesis
3-(tert-Butyl)-4-methyl-1H-pyrazol-5-amine can be synthesized using a multistep process that involves several chemical reactions. The first step involves the reaction of 3,5-dimethylpyrazole with tert-butyl nitrite to form tert-butyl 3,5-dimethylpyrazole-1-carboxylate. This compound is then reacted with methylamine to form tert-butyl 3,5-dimethyl-4-methyl-1H-pyrazole-1-carboxylate, which is subsequently deprotected with trifluoroacetic acid to form 3-(tert-Butyl)-4-methyl-1H-pyrazol-5-amine.
Propiedades
Número CAS |
159976-74-6 |
|---|---|
Nombre del producto |
3-(tert-Butyl)-4-methyl-1H-pyrazol-5-amine |
Fórmula molecular |
C8H15N3 |
Peso molecular |
153.22 g/mol |
Nombre IUPAC |
5-tert-butyl-4-methyl-1H-pyrazol-3-amine |
InChI |
InChI=1S/C8H15N3/c1-5-6(8(2,3)4)10-11-7(5)9/h1-4H3,(H3,9,10,11) |
Clave InChI |
NFSLWNSAFBWRCJ-UHFFFAOYSA-N |
SMILES |
CC1=C(NN=C1N)C(C)(C)C |
SMILES canónico |
CC1=C(NN=C1N)C(C)(C)C |
Sinónimos |
1H-Pyrazol-3-amine, 5-(1,1-dimethylethyl)-4-methyl- |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



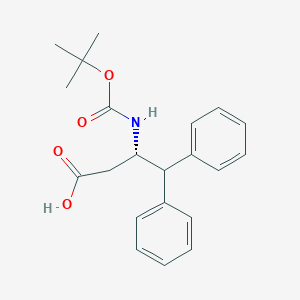
![1-[4-(4,5-Dichloro-1H-imidazol-1-YL)phenyl]ethan-1-one](/img/structure/B67263.png)

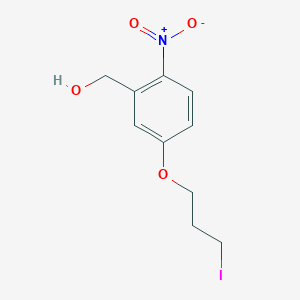

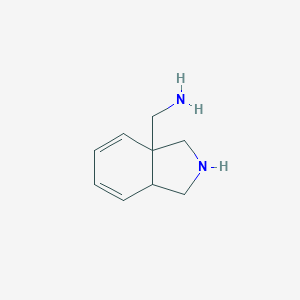
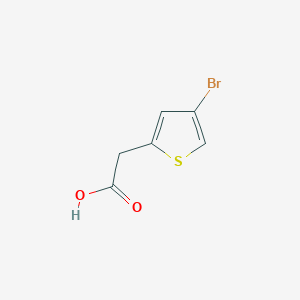
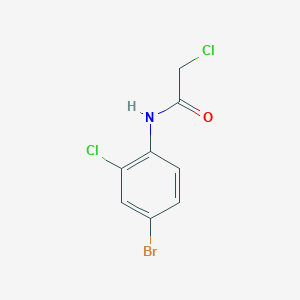
![(1R,6S,8R)-3-Azabicyclo[4.2.0]octan-8-amine](/img/structure/B67283.png)
![Bicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid](/img/structure/B67288.png)
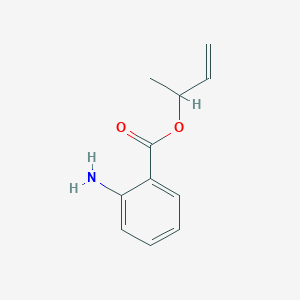
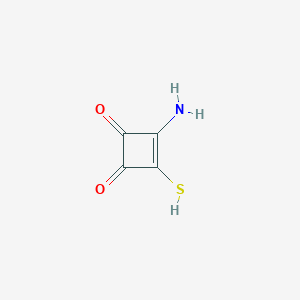
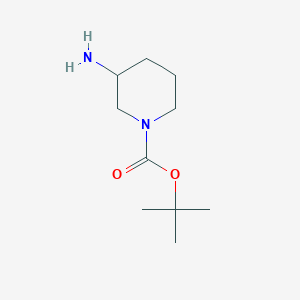
![2,5-Dibenzyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione](/img/structure/B67294.png)